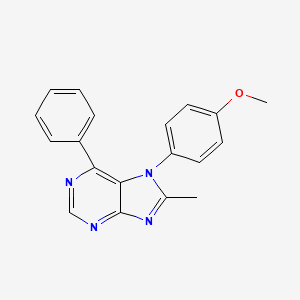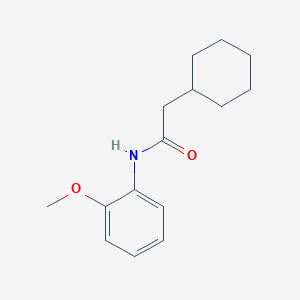
2-cyclohexyl-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(2-methoxyphenyl)acetamide, also known as CYCLOFENIL, is a synthetic compound that belongs to the family of nonsteroidal antiestrogens. It was first synthesized in the 1960s and has been extensively studied for its potential use in breast cancer treatment. CYCLOFENIL has also been found to have potential applications in other areas of scientific research.
Mécanisme D'action
2-cyclohexyl-N-(2-methoxyphenyl)acetamide works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of cancer cells that are dependent on estrogen for survival. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential use in breast cancer treatment. It has been found to be effective in inhibiting the growth of breast cancer cells, particularly in estrogen receptor-positive breast cancer. However, one of the limitations of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Orientations Futures
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-methoxyphenyl)acetamide. One area of interest is the development of new analogs of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide that may have improved therapeutic properties. Another area of interest is the use of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide in combination with other drugs for cancer treatment. Additionally, research is needed to better understand the mechanism of action of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce the final product.
Applications De Recherche Scientifique
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in breast cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in other types of cancer, such as ovarian and prostate cancer.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDGHAJBWGLEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
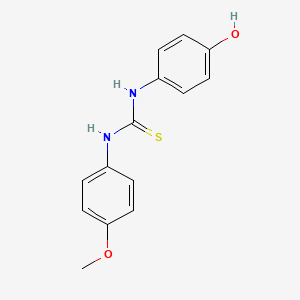
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
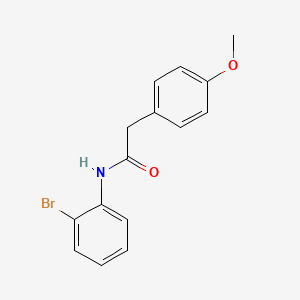
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
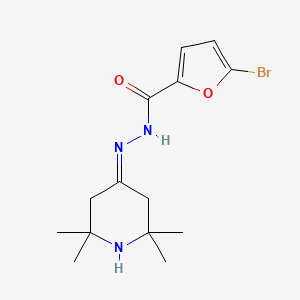
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
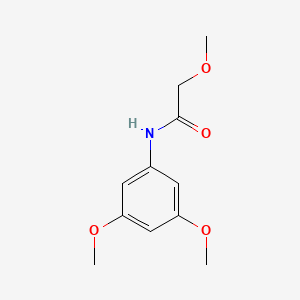
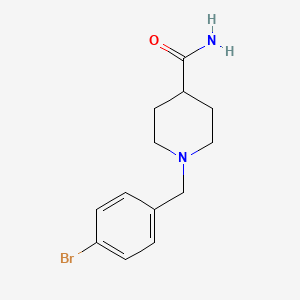
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
